molecular formula C10H10O B14135949 (r)-4-Phenyl-3-butyn-2-ol CAS No. 73922-81-3

(r)-4-Phenyl-3-butyn-2-ol

Cat. No.: B14135949
CAS No.: 73922-81-3
M. Wt: 146.19 g/mol
InChI Key: JYOZFNMFSVAZAW-SECBINFHSA-N
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Description

®-4-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its unique structure, which includes a phenyl group, a hydroxyl group, and a triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-3-butyn-2-ol typically involves the use of propargyl alcohol and phenylacetylene as starting materials. One common method is the addition of phenylacetylene to propargyl alcohol in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of ®-4-Phenyl-3-butyn-2-ol may involve catalytic hydrogenation of phenylacetylene in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired ®-enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: 4-Phenyl-3-butyn-2-one.

    Reduction: 4-Phenyl-3-butene-2-ol or 4-Phenylbutan-2-ol.

    Substitution: 4-Phenyl-3-butyn-2-chloride.

Scientific Research Applications

®-4-Phenyl-3-butyn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-3-butyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to participate in a wide range of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-butyn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    4-Phenyl-3-butene-2-ol: Similar structure but with a double bond instead of a triple bond.

    4-Phenylbutan-2-ol: Similar structure but with a single bond instead of a triple bond.

Uniqueness

®-4-Phenyl-3-butyn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

73922-81-3

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-4-phenylbut-3-yn-2-ol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1

InChI Key

JYOZFNMFSVAZAW-SECBINFHSA-N

Isomeric SMILES

C[C@H](C#CC1=CC=CC=C1)O

Canonical SMILES

CC(C#CC1=CC=CC=C1)O

Origin of Product

United States

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